molecular formula C15H17N3O4 B11986784 4-hydroxy-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide CAS No. 300702-25-4

4-hydroxy-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11986784
CAS No.: 300702-25-4
M. Wt: 303.31 g/mol
InChI Key: LVXHQBXTVVRSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with pentanoyl hydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis or protein function in target cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Uniqueness

4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its pentanoyl hydrazide moiety, which can impart distinct biological activities compared to other quinoline derivatives. This structural feature allows for specific interactions with molecular targets, potentially leading to enhanced therapeutic effects .

Properties

CAS No.

300702-25-4

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

4-hydroxy-2-oxo-N'-pentanoyl-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C15H17N3O4/c1-2-3-8-11(19)17-18-15(22)12-13(20)9-6-4-5-7-10(9)16-14(12)21/h4-7H,2-3,8H2,1H3,(H,17,19)(H,18,22)(H2,16,20,21)

InChI Key

LVXHQBXTVVRSTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.